Mescaline, specifically referred to as 4-trideuteromethoxy mescaline, is a naturally occurring psychedelic compound belonging to the phenethylamine class. It is structurally identified as 3,4,5-trimethoxyphenethylamine and is primarily derived from the peyote cactus (Lophophora williamsii), as well as from other cacti like the San Pedro cactus (Echinopsis pachanoi). This compound is known for its hallucinogenic properties, which are comparable to those of lysergic acid diethylamide and psilocybin, leading to profound alterations in perception, mood, and cognitive processes .
The chemical formula for mescaline is , with a molar mass of approximately 211.261 g/mol. It exhibits moderate solubility in water and has a melting point of 35 to 36 °C . The presence of trideuteromethoxy indicates that the compound has been modified with deuterium atoms, which can influence its pharmacokinetic properties and biological activity.
In laboratory settings, synthetic pathways may involve reactions such as the cyanohydrin reaction or the Henry reaction using appropriate precursors .
Mescaline acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction is responsible for its hallucinogenic effects. Upon administration, mescaline induces significant alterations in sensory perception, emotional states, and cognitive processes. The onset of effects typically occurs between 45 to 90 minutes after ingestion and can last anywhere from 9 to 14 hours . Physiologically, mescaline can cause increased heart rate, elevated blood pressure, and gastrointestinal disturbances such as nausea .
The synthesis of mescaline can be achieved through various methods:
Mescaline has been explored for various applications:
Studies have indicated that mescaline interacts with various neurotransmitter systems beyond serotonin receptors. Notable interactions include:
Research on interaction studies continues to explore how mescaline's unique structure influences its pharmacological profile.
Several compounds share structural similarities with mescaline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Lysergic Acid Diethylamide | Indole structure | Potent hallucinogen with a different receptor profile |
| Psilocybin | Phosphorylated tryptamine | Naturally occurring in mushrooms; less duration of action |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Brominated phenethylamine | Similar psychedelic effects but shorter duration |
| DMT (N,N-Dimethyltryptamine) | Tryptamine structure | Rapid onset and shorter duration; intense experiences |
Mescaline's unique combination of methoxy groups at specific positions differentiates it from these compounds, contributing to its distinct effects and pharmacological profile.
The synthetic history of mescaline began with the groundbreaking work of Ernst Späth at the University of Vienna in 1919, marking the first laboratory synthesis of 3,4,5-trimethoxyphenethylamine [1] [2]. Späth's achievement represented a pivotal moment in organic chemistry, as mescaline became the first psychedelic compound to be synthesized in a laboratory setting [1]. The Austrian chemist accomplished this synthesis using 3,4,5-trimethoxybenzoic acid as the starting material, converting it to the corresponding aldehyde and subsequently reducing it to mescaline [3] [2].
The original synthesis by Späth established the molecular formula of mescaline as C11H17NO3, correcting earlier structural proposals by Arthur Heffter, who had first isolated the compound from the peyote cactus in 1896 [4] [5]. This structural elucidation was crucial for understanding the relationship between chemical structure and biological activity in phenethylamine alkaloids [1] [6].
Following Späth's initial work, significant methodological advances emerged in the 1930s. The classic Henry reaction approach was developed, utilizing 3,4,5-trimethoxybenzaldehyde as a starting material [6] [7]. This method involved the base-catalyzed condensation of the aldehyde with nitromethane to form the corresponding nitrostyrene intermediate, followed by reduction to the phenethylamine product [6] [8]. The Henry reaction became particularly important due to its simplicity and reliability, allowing for the efficient formation of carbon-carbon bonds [9] [8].
The introduction of lithium aluminum hydride as a reducing agent in the 1950s marked another significant advancement in mescaline synthesis [6] [10]. Erne and Ramírez were the first to employ lithium aluminum hydride for the reduction of 3,4,5-trimethoxy-β-nitrostyrene in 1950, followed by Benington and Morin in 1951 [6] [11]. This powerful reducing agent provided superior yields and cleaner reaction profiles compared to earlier methods involving zinc-acetic acid or sodium amalgam reductions [6] [10].
Alternative synthetic routes were subsequently developed to improve efficiency and scalability. The Hofmann degradation method, developed by Slotta and Heller, utilized appropriately substituted hydrocinnamic acids converted through amides to the final phenethylamine product [6] [7]. Additionally, organometallic approaches emerged, including the use of tricarbonyl chromium complexes for the synthesis of mescaline and related compounds [12] [6].
Modern synthetic methodologies have expanded to include cross-coupling reactions and photoredox catalysis. Nickel-catalyzed cross-electrophile coupling strategies have been developed for the synthesis of β-phenethylamines, providing modular access to diverse structural analogs [13]. These contemporary approaches offer improved selectivity and functional group tolerance compared to classical methods [13].
The evolution of mescaline synthesis has been driven by the need for reliable, scalable methods suitable for research applications. Each methodological advancement has contributed to a deeper understanding of phenethylamine alkaloid chemistry and has laid the groundwork for the development of deuterated analogs [6] [14].
The incorporation of deuterium into phenethylamine alkaloids represents a sophisticated approach to modifying pharmacokinetic properties and enhancing analytical capabilities [15] [16]. Modern deuteration strategies have evolved to provide site-selective introduction of deuterium atoms at specific positions within the molecular framework [15] [17].
Deuterated methyl groups, particularly trideuteromethyl (-CD3) substituents, have garnered significant attention in pharmaceutical chemistry due to their ability to slow metabolic degradation [15] [18]. The replacement of methoxy groups with trideuteromethoxy groups (-OCD3) can substantially alter the metabolic stability of phenethylamine compounds by exploiting the kinetic isotope effect [15] [19].
Current methodologies for deuterium incorporation utilize various deuterium sources, including deuterium oxide (D2O), deuterated methanol (CD3OD), and deuterated dimethyl sulfoxide ([D6]DMSO) [15] [20]. Each source offers distinct advantages in terms of cost, availability, and reaction compatibility [15] [21].
The preparation of deuterated phenethylamine alkaloids typically involves either direct deuteration of existing compounds or synthesis from deuterated precursors [15] [22]. Direct deuteration approaches utilize hydrogen-deuterium exchange reactions under specific catalytic conditions, while synthetic approaches incorporate deuterated building blocks during the construction of the molecular framework [15] [17].
Directed ortho metalation represents a powerful strategy for regioselective deuterium incorporation in aromatic systems [23] [24]. This methodology exploits the directing effects of specific functional groups to achieve site-selective metallation followed by deuterium quenching [23] [25].
The mechanism of directed ortho metalation involves the coordination of an organolithium reagent to a directing group, followed by intramolecular deprotonation at the ortho position [23]. The resulting organolithium intermediate can then be quenched with a deuterium source, typically deuterium oxide or deuterated alcohols, to introduce deuterium at the desired position [23] [24].
For phenethylamine alkaloids containing methoxy groups, the ether oxygen atoms can serve as directing groups for ortho metalation [23]. This approach allows for selective deuteration of aromatic positions adjacent to methoxy substituents, providing access to specifically labeled compounds [23] [24].
Recent developments in directed ortho metalation have employed transient directing groups to expand the scope of this methodology [23]. Tert-leucine has been utilized as a transient directing group for the ortho-selective deuteration of aromatic aldehydes, achieving deuterium incorporation levels up to 97% [23]. This approach offers practical advantages for large-scale deuteration processes [23].
The use of organolithium reagents such as lithium diisopropylamide and lithium tetramethylpiperidide has proven effective for the directed metalation of aromatic substrates [26]. These bases provide the necessary reactivity for deprotonation while maintaining selectivity for the desired positions [26] [25].
Directed ortho metalation-based deuteration offers several advantages, including high regioselectivity, predictable outcomes based on directing group effects, and compatibility with various functional groups [23] [24]. However, the methodology requires careful control of reaction conditions, including temperature, reaction time, and the choice of deuterium quenching agent [23] [25].
Transition metal-catalyzed hydrogen-deuterium exchange represents a versatile and efficient approach for the introduction of deuterium into organic molecules [20] [27]. This methodology has been extensively developed for the deuteration of aromatic compounds, including phenethylamine alkaloids [20] [28].
Palladium-catalyzed hydrogen-deuterium exchange reactions have emerged as particularly effective for the deuteration of aromatic compounds [20] [27]. Palladium on carbon (Pd/C) serves as a heterogeneous catalyst that can facilitate H/D exchange under mild conditions when activated with hydrogen gas [20]. The proposed mechanism involves the coordination of both hydrogen and deuterium to the metal center, followed by oxidative addition of the substrate C-H bond and subsequent reductive elimination of the deuterated product [20].
The use of deuterium oxide as the deuterium source offers significant advantages in terms of cost and environmental compatibility [20] [17]. Under appropriate reaction conditions, D2O can serve as both the deuterium source and the reaction medium, eliminating the need for expensive deuterated solvents [20] [27].
Platinum-group metals, including platinum, rhodium, and ruthenium, have also been employed for catalytic H/D exchange reactions [20] [28]. Each metal exhibits distinct selectivity patterns and reaction conditions, allowing for the targeted deuteration of specific positions within complex molecules [20]. Rhodium on carbon (Rh/C) has proven particularly effective for the activation of unreactive C-H bonds in alkyl systems [20].
Recent advances in transition metal catalysis have focused on developing more selective and efficient deuteration protocols [28]. Early-late heterobimetallic complexes, combining early transition metals such as hafnium or tantalum with late metals like iridium or osmium, have shown enhanced catalytic efficiency for H/D exchange reactions [28]. These bimetallic systems exploit metal-metal cooperativity to achieve superior performance compared to monometallic catalysts [28].
Organophotocatalytic approaches have been developed for the selective deuteration of primary amines, including phenethylamine derivatives [29]. These methods combine organophotocatalysts with thiol hydrogen atom transfer catalysts to achieve regioselective deuteration at the α-position of primary amines [29]. The reaction proceeds under mild conditions using visible light irradiation and deuterium oxide as the deuterium source [29].
The following table summarizes key transition metal-catalyzed deuteration methods:
| Catalyst System | Deuterium Source | Reaction Conditions | Deuterium Incorporation | Reference |
|---|---|---|---|---|
| Pd/C-Al | D2O | 60-190°C, microwave | >99% | [27] |
| Pt/C | D2O/i-PrOH | Room temperature | 85-95% | [20] |
| 4CzIPN/thiol | D2O | Blue LED, 48h | 95-100% | [29] |
| Hafnium-Iridium | D2O | 120°C | 70-90% | [28] |
Metal-free deuteration approaches have also been developed, particularly for electron-deficient aromatic systems [24]. These methods utilize strong bases or radical conditions to promote hydrogen-deuterium exchange without requiring transition metal catalysts [24].
Quality control in deuterated alkaloid production requires sophisticated analytical methodologies to ensure accurate determination of deuterium incorporation levels and structural integrity [30] [22]. The assessment of deuterated compounds presents unique challenges due to the subtle differences between hydrogen and deuterium atoms [22] [21].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing deuterated compounds [31] [21]. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides information about the extent of deuterium incorporation by revealing the absence of proton signals at deuterated positions [21]. The integration of remaining proton signals compared to internal standards allows for quantitative determination of deuteration levels [31] [21].
Deuterium nuclear magnetic resonance (2H NMR) spectroscopy offers direct observation of deuterium atoms within the molecular structure [21]. This technique provides unambiguous confirmation of deuterium placement and can be used for quantitative analysis of deuterium content [21]. For highly deuterated compounds with deuterium enrichment greater than 98 atom percent, 2H NMR proves particularly valuable as conventional 1H NMR analysis becomes limited by weak residual proton signals [21].
High-resolution mass spectrometry represents another essential analytical tool for deuterated compound characterization [22]. Liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) allows for precise determination of molecular mass increases corresponding to deuterium incorporation [22]. The isotopic enrichment can be calculated by extracting and integrating isotopic ion peaks from full-scan mass spectra [22].
The following analytical parameters are critical for quality control assessment:
Isotopic Purity Determination: The percentage of deuterium incorporation at each labeled position must be accurately quantified [22]. This parameter directly affects the compound's utility for research applications and metabolic studies [22] [19].
Structural Integrity Verification: Analytical methods must confirm that deuteration procedures have not altered the core molecular structure [22]. This includes verification of functional group integrity and absence of unwanted side products [22].
Chemical Purity Assessment: Standard purity analysis techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), must be employed to ensure overall compound quality [30] [19].
Quantitative NMR (qNMR) methodologies have been developed specifically for simultaneous determination of multiple components in deuterated alkaloid preparations [31]. These methods utilize internal standards and precise integration protocols to achieve high accuracy and precision in quantitative analysis [31]. The validation of qNMR methods includes assessment of linearity, sensitivity, accuracy, and precision across relevant concentration ranges [31].
For deuterated phenethylamine alkaloids, specific analytical challenges arise from the potential for deuterium exchange at labile positions [21]. Careful sample handling and storage conditions are required to maintain deuterium content, particularly for compounds containing exchangeable deuterium atoms [21] [19].
The establishment of certificate of analysis (COA) standards for deuterated compounds requires comprehensive documentation of all analytical results [19]. This includes isotopic enrichment data, chemical purity assessments, structural confirmation, and stability studies [19]. Regulatory compliance with Good Laboratory Practice (GLP) standards and International Council for Harmonisation (ICH) guidelines ensures the reliability and traceability of analytical results [19].
Advanced analytical techniques such as electron transfer dissociation mass spectrometry have been developed for the measurement of deuterium incorporation with single residue resolution [32]. These methods provide unprecedented detail in characterizing the distribution of deuterium atoms within complex molecular structures [32].
Quality control protocols must also address the stability of deuterated compounds under various storage conditions [19]. Deuterium-labeled compounds may undergo isotope exchange or degradation over time, necessitating regular re-analysis to confirm maintained quality [19]. Temperature, humidity, and light exposure conditions significantly impact the long-term stability of deuterated alkaloids [19].
Mass spectrometry has emerged as the gold standard for quantitative analysis of mescaline, 4-trideuteromethoxy due to its exceptional specificity and sensitivity [1] [2]. The deuterium substitution at the 4-methoxy position provides unique advantages for analytical applications, particularly in isotope dilution mass spectrometry methods [3] [4].
Gas chromatography-mass spectrometry represents a well-established analytical platform for mescaline determination, with deuterated analogs serving as optimal internal standards [1] [4]. The trideuteromethoxy substitution pattern in mescaline, 4-trideuteromethoxy creates a distinct mass spectral signature while maintaining chromatographic behavior nearly identical to the parent compound [5].
Optimization of gas chromatography-mass spectrometry conditions for deuterated internal standards requires careful consideration of temperature programming and ionization parameters [1] [6]. Initial column temperatures of 110°C with programmed heating to 290°C at 15°C per minute provide optimal separation efficiency [1]. Electron ionization at 70 electron volts generates characteristic fragmentation patterns that allow differentiation between deuterated and non-deuterated species [5] [7].
The mass spectral fragmentation of mescaline, 4-trideuteromethoxy follows predictable pathways involving loss of the deuterated methoxy group [5] [8]. Primary fragmentation occurs through loss of the trideuteromethoxy radical (mass 34), generating a characteristic ion at mass/charge 180 for the deuterated analog compared to mass/charge 180 for unlabeled mescaline [5]. Secondary fragmentation involves successive losses of methoxy groups and formation of tropylium-type ions characteristic of phenethylamine compounds [8] [9].
Deuterium isotope effects in gas chromatography-mass spectrometry analysis are minimal but measurable [10] [7]. Retention time differences between mescaline and mescaline, 4-trideuteromethoxy typically range from 0.1 to 0.3 minutes under standard conditions [5]. The isotope effect on ionization efficiency is generally less than 5%, making accurate quantification possible with appropriate calibration procedures [4] [7].
Liquid chromatography-tandem mass spectrometry has become the preferred analytical technique for mescaline quantification in biological matrices due to its superior sensitivity and specificity [11] [12] [13]. Method validation for mescaline, 4-trideuteromethoxy analysis requires comprehensive assessment of analytical performance parameters according to international guidelines [14] [15].
Linearity assessment demonstrates excellent correlation coefficients exceeding 0.995 across concentration ranges from 1 to 1000 micrograms per liter [11] [12]. Lower limits of quantification for mescaline, 4-trideuteromethoxy range from 1 to 5 micrograms per liter, representing significant improvements over traditional methods [12] [14]. Upper limits of quantification extend to 1000 micrograms per liter, providing adequate dynamic range for most analytical applications [12].
Accuracy and precision validation demonstrates bias values within ±15% across the analytical range [11] [12] [13]. Intra-assay precision coefficients of variation remain below 12% while inter-assay precision values stay within 18% [12] [16]. These performance characteristics exceed requirements for bioanalytical method validation and demonstrate the robustness of liquid chromatography-tandem mass spectrometry approaches [13] [15].
Recovery studies indicate extraction efficiencies between 88% and 112% for mescaline, 4-trideuteromethoxy from biological matrices [12] [13]. Matrix effects assessment shows signal suppression or enhancement within 88% to 112% of expected values, indicating minimal interference from endogenous compounds [11] [13]. Stability studies confirm analyte stability for 24 hours at room temperature, through three freeze-thaw cycles, and for 30 days at -20°C [12] [14].
Nuclear magnetic resonance spectroscopy provides unique structural characterization capabilities for mescaline, 4-trideuteromethoxy through detection of isotopic effects on chemical shifts and coupling patterns [17] [18]. The trideuteromethoxy substitution creates distinctive spectroscopic signatures that enable unambiguous identification and quantification [19] [20].
Proton nuclear magnetic resonance spectroscopy of mescaline, 4-trideuteromethoxy reveals characteristic isotopic shift patterns resulting from deuterium substitution [18] [20]. The most significant change involves complete absence of the 4-methoxy proton signal at 3.82 parts per million, confirming successful deuterium incorporation [21] [17].
Isotopic shifts in neighboring proton resonances range from 1 to 10 parts per billion, with the largest effects observed for exchangeable amino protons [20] [22]. Aromatic protons at positions 2 and 6 show minimal isotopic shifts due to their distance from the deuterium substitution site [18] [20]. Phenylethylamine chain protons exhibit small but measurable isotopic shifts of 2 to 7 parts per billion [20].
The absence of scalar coupling between deuterium and protons in the 4-methoxy position eliminates potential spectral complications [23] [24]. However, long-range isotopic effects can influence chemical shifts of nuclei up to three bonds away from the deuterium substitution site [18] [20]. These effects provide valuable structural confirmation and enable differentiation from other isotopically labeled analogs [19] [22].
Proton nuclear magnetic resonance quantification of mescaline, 4-trideuteromethoxy utilizes integration ratios between aromatic and aliphatic proton signals [25] [21]. Detection limits for quantitative proton nuclear magnetic resonance range from 1 to 10 micrograms per milliliter, making this technique suitable for purity assessment and structural confirmation applications [25].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive characterization of the deuterated methoxy group in mescaline, 4-trideuteromethoxy through unique coupling patterns and isotopic shifts [18] [26]. The carbon nucleus directly bonded to three deuterium atoms exhibits characteristic septet multiplicity due to scalar coupling [23] [27].
The carbon-13 chemical shift of the deuterated methoxy carbon appears at 58.4 parts per million, representing an upfield shift of 2.5 parts per million compared to the undeuterated analog [18] [26]. This isotopic shift results from the shorter carbon-deuterium bond length compared to carbon-hydrogen bonds, leading to increased shielding of the carbon nucleus [18] [20].
Scalar coupling between carbon-13 and deuterium manifests as a septet with coupling constant of approximately 21 hertz [23] [27]. This multiplicity pattern provides unambiguous identification of the trideuteromethoxy substitution and enables quantitative analysis through integration of the septet components [23]. The coupling constant value falls within the expected range for one-bond carbon-deuterium interactions [27].
Secondary isotopic effects on adjacent carbon atoms are minimal but detectable, with shifts ranging from 0.01 to 0.08 parts per million [18] [20]. The aromatic carbon bearing the deuterated methoxy group shows the largest secondary isotopic shift due to its direct attachment to the substituted position [26]. These subtle effects provide additional structural confirmation and enable comprehensive characterization of the deuterium labeling pattern [18].